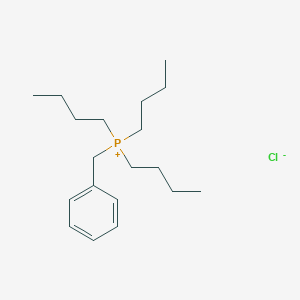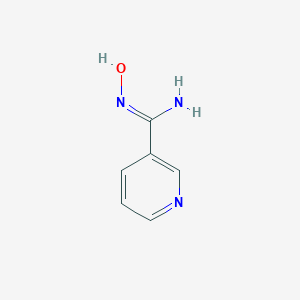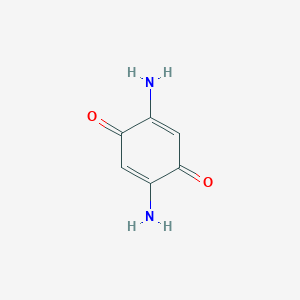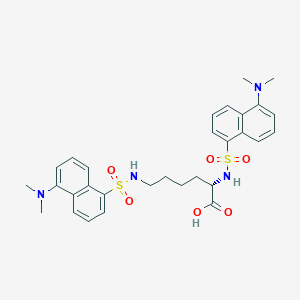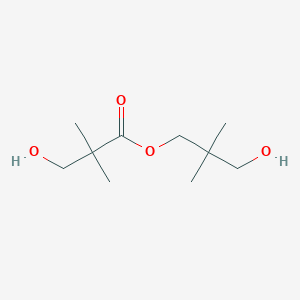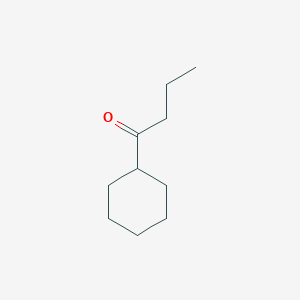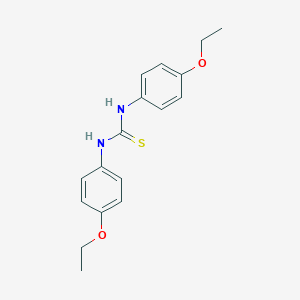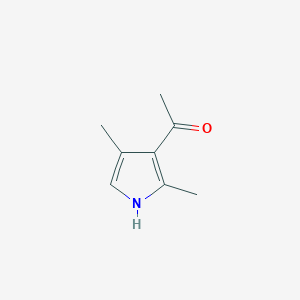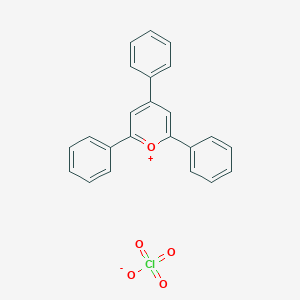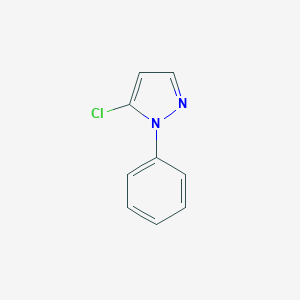
5-Chloro-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-phenyl-1H-pyrazole, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a heterocyclic compound that contains a pyrazole ring and a phenyl group. It has a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol.
Mécanisme D'action
5-Chloro-1-phenyl-1H-pyrazole acts as a competitive antagonist of the NMDA receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions into the cell, which is necessary for the receptor's activation. This blockade of the NMDA receptor results in the inhibition of synaptic plasticity and the disruption of learning and memory processes.
Effets Biochimiques Et Physiologiques
5-Chloro-1-phenyl-1H-pyrazole has several biochemical and physiological effects. It has been shown to decrease the excitability of neurons and reduce the release of several neurotransmitters, including glutamate, dopamine, and serotonin. 5-Chloro-1-phenyl-1H-pyrazole has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is crucial for learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-1-phenyl-1H-pyrazole in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in neurological disorders with high precision. However, one of the limitations of using 5-Chloro-1-phenyl-1H-pyrazole is its short half-life, which requires frequent dosing in experiments.
Orientations Futures
For the use of 5-Chloro-1-phenyl-1H-pyrazole in scientific research include the development of new drugs and the study of its role in pain perception.
Méthodes De Synthèse
The synthesis of 5-Chloro-1-phenyl-1H-pyrazole can be achieved through several methods. One of the most common methods is the reaction between 5-chloro-1-phenylpyrazole-3-carboxylic acid and thionyl chloride. This reaction produces 5-chloro-1-phenylpyrazole-3-carbonyl chloride, which is then reacted with ammonia to produce 5-Chloro-1-phenyl-1H-pyrazole.
Applications De Recherche Scientifique
5-Chloro-1-phenyl-1H-pyrazole has been used in several scientific research studies due to its unique properties. One of the most common applications of 5-Chloro-1-phenyl-1H-pyrazole is in the field of neuroscience. 5-Chloro-1-phenyl-1H-pyrazole is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 5-Chloro-1-phenyl-1H-pyrazole has been used to study the role of the NMDA receptor in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
5-chloro-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKQIJGNAJVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347880 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-phenyl-1H-pyrazole | |
CAS RN |
1127-84-0 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

